6,8-Dibromo-2H-chromene-3-carbaldehyde
Overview
Description
6,8-Dibromo-2H-chromene-3-carbaldehyde is a brominated derivative of chromene, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of two bromine atoms at the 6th and 8th positions of the chromene ring, and a formyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dibromo-2H-chromene-3-carbaldehyde typically involves the bromination of chromene derivatives. One common method is the electrophilic aromatic substitution reaction, where chromene is treated with bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3), under controlled conditions. The reaction is usually carried out in an inert solvent, such as dichloromethane, at low temperatures to prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors equipped with advanced temperature and pressure control systems. The use of continuous flow reactors can enhance the efficiency and safety of the process, ensuring consistent product quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions: 6,8-Dibromo-2H-chromene-3-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) under acidic conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield dibrominated chromene carboxylic acids.
Reduction: Reduction reactions can produce dibrominated chromene alcohols.
Substitution: Substitution reactions can lead to the formation of various substituted chromenes, depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex organic molecules.
Biology: It has shown promising biological activities, including antimicrobial and anticancer properties.
Medicine: Research has indicated its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6,8-Dibromo-2H-chromene-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atoms enhance the compound's reactivity, allowing it to form covalent bonds with target molecules. This interaction can disrupt cellular processes, leading to the observed biological activities.
Comparison with Similar Compounds
6,8-Dibromo-2H-chromene-3-carbaldehyde is structurally similar to other brominated chromenes, such as 6-bromo-2H-chromene-3-carbaldehyde and 8-bromo-2H-chromene-3-carbaldehyde. its unique combination of bromine atoms at the 6th and 8th positions confers distinct chemical and biological properties. These differences make it a valuable compound for specific applications where the presence of two bromine atoms is advantageous.
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Properties
IUPAC Name |
6,8-dibromo-2H-chromene-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2O2/c11-8-2-7-1-6(4-13)5-14-10(7)9(12)3-8/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEJJUHVSRCENG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C(=CC(=C2)Br)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696222 | |
Record name | 6,8-Dibromo-2H-1-benzopyran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-27-2 | |
Record name | 6,8-Dibromo-2H-1-benzopyran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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